molecular formula C10H10O2S2 B12071377 2,5-Bis(methylthio)terephthalaldehyde

2,5-Bis(methylthio)terephthalaldehyde

Cat. No.: B12071377
M. Wt: 226.3 g/mol
InChI Key: FUPNEGLNSFQSCQ-UHFFFAOYSA-N
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Description

2,5-Bis(methylthio)terephthalaldehyde is an organic compound with the molecular formula C10H10O2S2 It is a derivative of terephthalaldehyde, where two methylthio groups are attached to the 2 and 5 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Bis(methylthio)terephthalaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 2,5-dibromoterephthalaldehyde with sodium methanethiolate in dimethylformamide (DMF) at room temperature. The reaction mixture is then poured into a diluted hydrochloric acid solution and extracted with chloroform. The organic layer is washed, dried, and concentrated to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(methylthio)terephthalaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: 2,5-Bis(methylthio)terephthalic acid.

    Reduction: 2,5-Bis(methylthio)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Bis(methylthio)terephthalaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(methylthio)terephthalaldehyde involves its ability to interact with various molecular targets through its aldehyde and methylthio groups. These functional groups can form covalent bonds with nucleophiles, leading to the formation of stable complexes. In environmental applications, the thioether units on the compound’s structure enhance its adsorption capacity for heavy metal ions, making it effective in removing pollutants from water .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyterephthalaldehyde: Similar structure but with methoxy groups instead of methylthio groups.

    2,5-Dibromoterephthalaldehyde: Precursor in the synthesis of 2,5-Bis(methylthio)terephthalaldehyde.

    2,5-Dimethylterephthalaldehyde: Contains methyl groups instead of methylthio groups.

Uniqueness

This compound is unique due to the presence of methylthio groups, which impart distinct chemical reactivity and properties. These groups enhance its ability to form stable complexes with heavy metals, making it particularly useful in environmental applications for pollutant removal .

Properties

Molecular Formula

C10H10O2S2

Molecular Weight

226.3 g/mol

IUPAC Name

2,5-bis(methylsulfanyl)terephthalaldehyde

InChI

InChI=1S/C10H10O2S2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-6H,1-2H3

InChI Key

FUPNEGLNSFQSCQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1C=O)SC)C=O

Origin of Product

United States

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